molecular formula C5F10 B8331882 Hfp tfe CAS No. 25067-11-2

Hfp tfe

Cat. No. B8331882
M. Wt: 250.04 g/mol
InChI Key: PEVRKKOYEFPFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07816468B2

Procedure details

A VF2/HFP/TFE copolymer fluoroelastomer was prepared by a continuous emulsion polymerization process, carried out at 115° C. in a well-stirred 2.0-liter stainless steel liquid full reaction vessel. An aqueous solution, consisting of 2.09 g/hour (g/h) ammonium persulfate initiator, 0.84 g/h sodium hydroxide, 1.80 g/h sodium octyl sulfonate, and 1.01 g/h isopropanol chain transfer agent in deionized water, was fed to the reactor at a rate of 5.0 L/hour. The reactor was maintained at a liquid-full level at a pressure of 6.2 MPa by means of a backpressure control valve in the effluent line. After 30 minutes, polymerization was initiated by introduction of a gaseous monomer mixture consisting of 730 g/h vinylidene fluoride (VF2), 384 g/h hexafluoropropylene (HFP), and 130 g/h tetrafluoroethylene (TFE) fed through a diaphragm compressor. After 2.0 hours, collection of effluent dispersion was begun and collection continued for 6 hours. The effluent polymer latex, which had a pH of 4.52 and contained 20.12 wt. % solids, was separated from residual monomers in a degassing vessel at atmospheric pressure.
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium octyl sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[OH-].[Na+].C(S([O-])(=O)=O)CCCCCCC.[Na+].C(F)(F)=C.[F:32][C:33]([F:40])([F:39])[C:34]([F:38])=[C:35]([F:37])[F:36].[F:41][C:42]([F:46])=[C:43]([F:45])[F:44]>O>[F:32][C:33]([F:40])([F:39])[C:34]([F:38])=[C:35]([F:37])[F:36].[F:41][C:42]([F:46])=[C:43]([F:45])[F:44] |f:0.1.2,3.4,5.6,11.12|

Inputs

Step One
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
sodium octyl sulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)S(=O)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(=C(F)F)F
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
carried out at 115° C. in a well-stirred 2.0-liter stainless steel liquid full reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
The reactor was maintained at a liquid-full level at a pressure of 6.2 MPa by means of a backpressure control valve in the effluent line
CUSTOM
Type
CUSTOM
Details
polymerization
WAIT
Type
WAIT
Details
After 2.0 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
collection of effluent dispersion
CUSTOM
Type
CUSTOM
Details
collection
WAIT
Type
WAIT
Details
continued for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
was separated from residual monomers in a degassing vessel at atmospheric pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C(=C(F)F)F)(F)F.FC(=C(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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